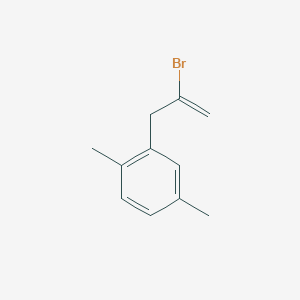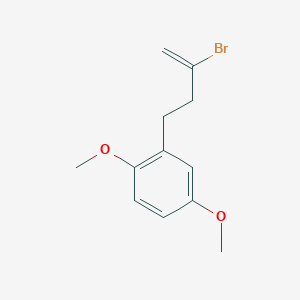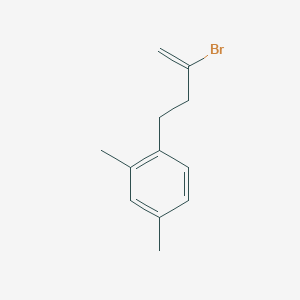
2-Bromo-3-(2,5-dimethylphenyl)-1-propene
Übersicht
Beschreibung
Compounds like “2-Bromo-3-(2,5-dimethylphenyl)-1-propene” belong to a class of organic compounds known as alkyl halides. They are characterized by a halogen atom (in this case, bromine) attached to an alkyl group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Alkyl halides are known to undergo several types of reactions, including nucleophilic substitution and elimination reactions. The specific reactions and products would depend on the reaction conditions and the other reactants involved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemical species. These properties can be predicted using various computational chemistry tools .Wissenschaftliche Forschungsanwendungen
BDPP has a variety of applications in scientific research. It is used as a reagent in organic synthesis, and is also used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of polymers, and as a solvent in the production of dyes and pigments. In addition, BDPP has been studied for its potential applications in biochemistry and medicine, as it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Wirkmechanismus
BDPP is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, BDPP can reduce inflammation and pain.
Biochemical and Physiological Effects
BDPP has been shown to have a variety of biochemical and physiological effects. In animal studies, BDPP has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. It has also been shown to have anti-oxidant and anti-microbial properties, as well as to improve the immune system. In addition, BDPP has been shown to have neuroprotective effects, and to reduce the risk of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BDPP in laboratory experiments has both advantages and limitations. One advantage is that BDPP is relatively easy to synthesize, making it a cost-effective reagent. In addition, it is non-toxic and has a low boiling point, making it a safe and convenient solvent for a variety of reactions. However, BDPP is a volatile compound, and can easily evaporate, making it difficult to store and use in experiments. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for research into BDPP. One potential area of research is to explore the potential therapeutic applications of BDPP, as it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Another potential area of research is to explore the potential applications of BDPP as a catalyst in the synthesis of polymers and other compounds. Finally, it would be interesting to explore the potential applications of BDPP as a solvent in the production of dyes and pigments.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSNVKJFQZJVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252356 | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-84-2 | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-2-propen-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















